molecular formula C19H22ClNO2 B12481328 2-[(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl]-4-chloro-3,5-dimethylphenol

2-[(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl]-4-chloro-3,5-dimethylphenol

Cat. No.: B12481328
M. Wt: 331.8 g/mol
InChI Key: HYJHRTXIZSNSGC-UHFFFAOYSA-N
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Description

2-[(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl]-4-chloro-3,5-dimethylphenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a combination of tert-butyl, hydroxyphenyl, imino, methyl, and chloro groups, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl]-4-chloro-3,5-dimethylphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of 5-tert-butyl-2-hydroxybenzaldehyde with 4-chloro-3,5-dimethylphenol in the presence of an appropriate catalyst. The reaction conditions often include a solvent such as methanol or ethanol, and the process is carried out under reflux to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl]-4-chloro-3,5-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl]-4-chloro-3,5-dimethylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl]-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets. The compound’s imino group can form hydrogen bonds with biological macromolecules, while the chloro and tert-butyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

Molecular Formula

C19H22ClNO2

Molecular Weight

331.8 g/mol

IUPAC Name

2-[(5-tert-butyl-2-hydroxyphenyl)iminomethyl]-4-chloro-3,5-dimethylphenol

InChI

InChI=1S/C19H22ClNO2/c1-11-8-17(23)14(12(2)18(11)20)10-21-15-9-13(19(3,4)5)6-7-16(15)22/h6-10,22-23H,1-5H3

InChI Key

HYJHRTXIZSNSGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=NC2=C(C=CC(=C2)C(C)(C)C)O)O

Origin of Product

United States

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